Home > Products > Screening Compounds P103600 > Polymyxin B heptapeptide
Polymyxin B heptapeptide - 142563-40-4

Polymyxin B heptapeptide

Catalog Number: EVT-443845
CAS Number: 142563-40-4
Molecular Formula: C35H61N11O12S
Molecular Weight: 860 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Polymyxin B heptapeptide is classified as a lipopeptide antibiotic. It is synthesized by specific strains of Bacillus polymyxa, which produce various polymyxin derivatives through nonribosomal peptide synthesis. The compound consists of a cyclic heptapeptide linked to a fatty acid tail, which enhances its membrane-disrupting properties against bacterial cells. Its classification as an antibiotic places it among critical agents used in treating infections caused by multidrug-resistant Gram-negative bacteria.

Synthesis Analysis

The synthesis of polymyxin B heptapeptide can be achieved through two primary methods: total synthesis and semi-synthetic modification.

Total Synthesis

  1. Solid-Phase Peptide Synthesis (SPPS): This method allows for the construction of the peptide chain on an insoluble solid support, facilitating purification steps. The process can involve:
    • Linear Peptide Synthesis: The peptide is synthesized linearly before cyclization occurs.
    • Cyclization: Achieved through on-resin methods, where the hydroxyl group of threonine is tethered to a resin, allowing subsequent modifications and cyclization via diphenylphosphoryl azide treatment .
  2. Microwave-Assisted Synthesis: Utilizing microwave heating can enhance reaction efficiency and yield during SPPS, significantly reducing cycle times and improving product purity .

Semi-Synthetic Modification

This approach involves modifying existing polymyxin structures through enzymatic cleavage or chemical reactions. For instance:

  • Enzymatic Hydrolysis: Polymyxin can be hydrolyzed using specific enzymes like polymyxin acylase to yield various truncated forms, including the heptapeptide variant .
  • Chemical Modifications: Employing protecting groups during synthesis allows selective modifications at specific amino acid residues, enabling the creation of derivatives with altered pharmacological properties .
Molecular Structure Analysis

The molecular structure of polymyxin B heptapeptide consists of a cyclic heptapeptide formed by an amide linkage between the C-terminus and the side chain of the diaminobutyric acid residue at position four. Key features include:

  • Amino Acid Composition: The heptapeptide includes five diaminobutyric acid residues and other amino acids such as threonine and nonpolar d-amino acids (e.g., d-leucine or d-phenylalanine) at specific positions .
  • Cyclic Nature: The cyclic structure is vital for its interaction with bacterial membranes, providing stability and enhancing its membrane-disrupting capabilities.
  • Fatty Acid Tail: The acylation at the N-terminus with a fatty acid tail contributes to its hydrophobic interactions with lipid membranes, crucial for its antibacterial action .
Chemical Reactions Analysis

Polymyxin B heptapeptide undergoes several chemical reactions that are essential for its synthesis and modification:

  1. Cyclization Reactions: These involve forming the cyclic structure from linear precursors, typically mediated by coupling agents like diphenylphosphoryl azide.
  2. Hydrolysis Reactions: Enzymatic hydrolysis can yield truncated forms such as polymyxin nonapeptide or octapeptide, which retain some biological activity while potentially reducing toxicity .
  3. Protection/Deprotection Strategies: Various protecting groups are employed during synthesis to prevent unwanted reactions at sensitive sites on the peptide backbone .
Mechanism of Action

The mechanism of action of polymyxin B heptapeptide primarily involves its interaction with bacterial membranes:

  1. Binding to Lipopolysaccharides (LPS): The positively charged residues in the peptide interact with the negatively charged LPS in the outer membrane of Gram-negative bacteria, leading to membrane disruption.
  2. Membrane Permeabilization: Upon binding, polymyxins disrupt membrane integrity, causing leakage of cellular contents and ultimately leading to bacterial cell death .
  3. Resistance Mechanisms: Some bacteria have developed resistance mechanisms involving modifications to their LPS or regulatory pathways that reduce susceptibility to polymyxins .
Physical and Chemical Properties Analysis

Polymyxin B heptapeptide exhibits several notable physical and chemical properties:

Applications

Polymyxin B heptapeptide has several significant scientific applications:

  1. Antibiotic Therapy: Used primarily for treating infections caused by multidrug-resistant Gram-negative bacteria such as Pseudomonas aeruginosa and Acinetobacter baumannii.
  2. Research Tool: Employed in studies investigating bacterial resistance mechanisms and membrane biology.
  3. Drug Development: Serves as a template for developing new antibiotics with improved efficacy and reduced toxicity profiles .
Introduction to Polymyxin B Heptapeptide in Antimicrobial Research

Historical Context of Polymyxins in Antibiotic Discovery

Polymyxins were first isolated in 1947 from Paenibacillus polymyxa, with polymyxin B (PMB) and colistin (polymyxin E) emerging as clinically significant agents. These cationic lipopeptides exhibited potent activity against Gram-negative pathogens but fell into disuse by the 1970s due to nephrotoxicity concerns and the availability of less toxic alternatives [1] [5]. The cyclic heptapeptide core—a defining structural feature—facilitates binding to lipopolysaccharides (LPS) in bacterial outer membranes. Early commercial PMB comprised multiple components (B1–B6), differing in N-terminal fatty acyl chains (e.g., 6-methyloctanoyl in B1 vs. octanoyl in B3) [1] [10]. The heptapeptide segment (residues 4–10) forms a rigid scaffold with cationic diaminobutyric acid (Dab) residues critical for electrostatic interactions with LPS [2] [9].

Table 1: Natural Polymyxin B Components

ComponentFatty Acyl GroupPosition 6 Amino AcidPosition 7 Amino Acid
Polymyxin B1(S)-6-methyloctanoyld-PheLeu
Polymyxin B26-methylheptanoyld-PheLeu
Polymyxin B3Octanoyld-PheLeu
Polymyxin B63-hydroxy-6-methyloctanoyld-PheLeu
Polymyxin B1-Ile(S)-6-methyloctanoyld-PheIle [1]

Emergence of Polymyxin B Heptapeptide as a Critical Antimicrobial Agent

Polymyxin B nonapeptide (PMBN), generated by enzymatic removal of PMB’s N-terminal diacylthreonine and Dab1 residue, retains the heptapeptide core but lacks direct bactericidal activity. Its mechanism centers on outer membrane disruption via LPS binding, enhancing permeability for co-administered antibiotics [3] [6]. Key properties include:

  • Mechanism: The heptapeptide’s Dab residues displace divalent cations (Mg²⁺/Ca²⁺) from LPS, destabilizing membrane integrity. This enables entry of hydrophobic antibiotics (e.g., rifampin, clarithromycin) typically ineffective against Gram-negative bacteria [6] [8].
  • Synergy: At 1–4 µg/mL, PMBN reduces MICs of rifampin against E. coli by 85–750-fold and clarithromycin against Acinetobacter baumannii by 40–100-fold [6] [9].
  • Structural Advantage: The heptapeptide’s amphipathicity—hydrophobic residues (d-Phe6/Leu7) and cationic Dab residues—enables LPS binding without cytotoxicity [3] [6].

Table 2: Permeabilizing Activity of PMBN with Antibiotics

AntibioticPathogenMIC Reduction (Fold)PMBN Concentration
RifampinE. coli85–7504 µg/mL
ClarithromycinA. baumannii40–1004 µg/mL
ErythromycinK. pneumoniae301–3 µg/mL
NovobiocinP. aeruginosa>1002 µg/mL [6]

Gram-Negative Bacterial Resistance and the Role of Polymyxin Derivatives

Resistance to polymyxins arises primarily through LPS modifications mediated by two-component systems (e.g., PmrAB, PhoPQ). Key adaptations include:

  • LPS Alterations: Addition of phosphoethanolamine (pEtN) or 4-amino-4-deoxy-L-arabinose (L-Ara4N) to lipid A phosphate groups neutralizes LPS charge, reducing polymyxin binding [4] [9].
  • Mobile Resistance: Plasmid-borne mcr genes (e.g., mcr-1) encode pEtN transferases, enabling horizontal transfer of resistance. These genes threaten global health by compromising last-line therapies [4] [9].

PMBN and advanced derivatives (e.g., SPR741/NAB741) counteract resistance by:

  • Bypassing LPS Modifications: The heptapeptide’s affinity for lipid A remains effective even with pEtN/L-Ara4N additions, as electrostatic interactions persist [6] [9].
  • Synergistic Combinations: PMBN restores susceptibility to antibiotics in polymyxin-resistant strains. For example, mcr-1-positive E. coli exhibit 32-fold lower rifampin MICs when combined with PMBN [6] [8].
  • Next-Generation Derivatives: Compounds like NAB7061—retaining the heptapeptide core but with shortened acyl chains—exhibit enhanced safety and potentiate macrolides against P. aeruginosa [6] [9].

Table 3: Polymyxin B Heptapeptide Derivatives in Development

DerivativeStructural FeaturesKey AdvantagesDevelopment Status
PMBNHeptapeptide + linear tripeptideLow nephrotoxicity; broad permeabilizationResearch tool
NAB7061Octanoyl-Thr-γAbu-Heptapeptide3 cationic charges; synergizes with macrolidesPreclinical
SPR741/NAB741Same as NAB7061 with optimized chargeReduced toxicity; clinical safety establishedPhase 1 completed [6] [9]

Properties

CAS Number

142563-40-4

Product Name

Polymyxin B heptapeptide

IUPAC Name

21-amino-6,9,18-tris(2-aminoethyl)-15-benzyl-3-(1-hydroxyethyl)-12-(2-methylpropyl)-1,4,7,10,13,16,19-heptazacyclotricosane-2,5,8,11,14,17,20-heptone;sulfuric acid

Molecular Formula

C35H61N11O12S

Molecular Weight

860 g/mol

InChI

InChI=1S/C35H59N11O8.H2O4S/c1-19(2)17-26-33(52)43-24(10-14-37)30(49)42-25(11-15-38)32(51)46-28(20(3)47)35(54)40-16-12-22(39)29(48)41-23(9-13-36)31(50)45-27(34(53)44-26)18-21-7-5-4-6-8-21;1-5(2,3)4/h4-8,19-20,22-28,47H,9-18,36-39H2,1-3H3,(H,40,54)(H,41,48)(H,42,49)(H,43,52)(H,44,53)(H,45,50)(H,46,51);(H2,1,2,3,4)

InChI Key

OEJLXAYYUXMOTN-UHFFFAOYSA-N

SMILES

CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCCC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)CCN)N)C(C)O)CCN)CCN.OS(=O)(=O)O

Synonyms

cyclo(A2bu-A2bu-Phe-Leu-A2bu-A2bu-Thr)
cyclo(Dab-Dab-Phe-Leu-Dab-Dab-Thr) sulfate salt
cyclo(diaminobutyryl-diaminobutyryl-phenylalanyl-leucyl-diaminobutyryl-diaminobutyryl-threonyl)
PBHP
polymyxin B heptapeptide

Canonical SMILES

CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCCC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)CCN)N)C(C)O)CCN)CCN.OS(=O)(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.